molecular formula C10H8F3IOS B14076152 1-(2-Iodo-4-(trifluoromethylthio)phenyl)propan-2-one

1-(2-Iodo-4-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14076152
M. Wt: 360.14 g/mol
InChI Key: BXLSNHKMVHBTFC-UHFFFAOYSA-N
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Description

1-(2-Iodo-4-(trifluoromethylthio)phenyl)propan-2-one is a chemical compound with the molecular formula C10H8F3IOS and a molecular weight of 360.13 g/mol . This compound is characterized by the presence of an iodine atom, a trifluoromethylthio group, and a propan-2-one moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Trifluoromethylthiolation: The trifluoromethylthio group can be introduced using reagents like trifluoromethylthiolating agents (e.g., CF3SCl) in the presence of a base.

    Propan-2-one Addition: The propan-2-one moiety can be added through Friedel-Crafts acylation using acetyl chloride (CH3COCl) and a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-(2-Iodo-4-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Iodo-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Iodo-4-(trifluoromethylthio)phenyl)propan-2-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, such as enzymes or receptors, depending on its application. The presence of the iodine and trifluoromethylthio groups may influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Bromo-4-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but with a bromine atom instead of iodine.

    1-(2-Iodo-4-(methylthio)phenyl)propan-2-one: Similar structure but with a methylthio group instead of trifluoromethylthio.

    1-(2-Iodo-4-(trifluoromethylthio)phenyl)ethan-2-one: Similar structure but with an ethan-2-one moiety instead of propan-2-one.

Uniqueness

1-(2-Iodo-4-(trifluoromethylthio)phenyl)propan-2-one is unique due to the combination of the iodine and trifluoromethylthio groups, which can impart distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C10H8F3IOS

Molecular Weight

360.14 g/mol

IUPAC Name

1-[2-iodo-4-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H8F3IOS/c1-6(15)4-7-2-3-8(5-9(7)14)16-10(11,12)13/h2-3,5H,4H2,1H3

InChI Key

BXLSNHKMVHBTFC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)SC(F)(F)F)I

Origin of Product

United States

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